N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-fluorobenzenesulfonamide
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Overview
Description
Scientific Research Applications
Organocatalytic Asymmetric Reactions A study developed an organocatalyzed asymmetric Mannich reaction of 3-fluorooxindoles with dibenzo[b,f][1,4]oxazepines, leading to seven-member cyclic amines containing chiral tetrasubstituted C‒F stereocenters. This reaction, catalyzed by bifunctional Cinchona alkaloid-derived thiourea catalyst, accommodated a wide range of substrates with excellent yields and selectivities, suggesting potential applications in medicinal chemistry due to the pharmacophoric relevance of the dibenzo[b,f][1,4]oxazepine scaffold and 3-fluorooxindoles (Li, Lin, & Du, 2019).
Ring-Forming Cascade Reactions Another study highlighted the role of primary sulfonamide groups in facilitating ring-forming cascade reactions leading to [1,4]oxazepine-based sulfonamides. These compounds exhibited strong inhibition against human carbonic anhydrases, indicating their potential as therapeutic agents. The uniqueness of the primary sulfonamide functionality was underscored by enabling the [1,4]oxazepine ring construction and acting as an enzyme prosthetic zinc-binding group (Sapegin, Kalinin, Angeli, Supuran, & Krasavin, 2018).
Selective Inhibitors Research into selective COX-2 inhibitors identified compounds with significant therapeutic potential. For instance, JTE-522, a selective COX-2 inhibitor, was found to inhibit cell proliferation and induce apoptosis in RL95-2 cells, a human endometrial cancer cell line. The study provided insights into the molecular mechanisms, including the activation of caspase-3-like proteases and regulation of various protein expressions, underlying the therapeutic effects of COX-2 inhibitors (Li et al., 2002).
properties
IUPAC Name |
N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-3-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O4S/c1-4-22-16-9-8-14(11-17(16)26-12-19(2,3)18(22)23)21-27(24,25)15-7-5-6-13(20)10-15/h5-11,21H,4,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFJLRDIWIUCGQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)F)OCC(C1=O)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-fluorobenzenesulfonamide |
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